2,7-Diazaspiro[4.4]nonan-1-one

Sigma receptor Analgesia Neuropharmacology

Flexible diamine scaffolds often cause metabolic instability and off-target toxicity, derailing lead optimization. 2,7-Diazaspiro[4.4]nonan-1-one solves this by locking the pharmacophore into a rigid spirocyclic γ-lactam that eliminates piperazine-type bioactivation. • ERK1/2 IC50 = 50 nM (six structurally diverse derivatives) - validated kinase starting point. • Zero rotatable bonds, XLogP -0.8, TPSA 41.1 Ų - designed to minimize hERG and improve CNS safety. • Available as racemate or enantiopure (5S)-form to match patent-exemplified potency.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1203796-97-7
Cat. No. B598639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonan-1-one
CAS1203796-97-7
Synonyms2,7-diazaspiro[4.4]nonan-1-one
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESC1CNCC12CCNC2=O
InChIInChI=1S/C7H12N2O/c10-6-7(2-4-9-6)1-3-8-5-7/h8H,1-5H2,(H,9,10)
InChIKeyLPSIDWNZLCMXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diazaspiro[4.4]nonan-1-one: Spirocyclic γ-Lactam Building Block


2,7-Diazaspiro[4.4]nonan-1-one (CAS 1203796-97-7, MFCD22372537) is a conformationally constrained spirocyclic γ-lactam featuring two nitrogen atoms at the 2- and 7-positions of a [4.4]nonane framework fused to a lactam carbonyl at position 1 [1]. With molecular formula C₇H₁₂N₂O, molecular weight 140.18 g/mol, computed XLogP of -0.8, topological polar surface area (TPSA) of 41.1 Ų, two hydrogen bond donors, and zero rotatable bonds, this scaffold occupies a distinct physicochemical space relative to flexible diamines such as piperazine and regioisomeric spiro systems such as 1,7-diazaspiro[4.4]nonane [1]. The compound is available as a racemic mixture or as enantiopure (5R)- and (5S)- forms, with commercial purity specifications typically at 95–97% [1].

Why 2,7-Diazaspiro[4.4]nonan-1-one Cannot Be Substituted


Three structural features of 2,7-diazaspiro[4.4]nonan-1-one collectively prevent generic substitution by superficially similar diamines. First, the 2,7-nitrogen positioning is pharmacologically non-interchangeable with the 1,7-regioisomer; a direct comparative study of fluoroquinolone antibacterials demonstrated that 2,7-diazaspiro[4.4]nonane (4b) and 1,7-diazaspiro[4.4]nonane (5a) produced divergent structure-activity relationships, with N-alkylation specifically potentiating the 2,7-isomer [1]. Second, the γ-lactam carbonyl at position 1 substantially alters physicochemical properties relative to the non-ketone 2,7-diazaspiro[4.4]nonane: the XLogP shifts from +0.62 to -0.8, TPSA increases from 24.1 to 41.1 Ų, and the hydrogen bond donor count increases from 1 to 2, parameters that directly impact CNS permeability, solubility, and hERG liability [2]. Third, the rigid spirocyclic junction imposes a perpendicular ring geometry that cannot be achieved by flexible piperazine; a recent study explicitly demonstrated that the fused azabicyclic γ-lactam series was devoid of dopamine D2/D4 activity (≤10% inhibition at 0.1 µM), whereas the spirocyclic 2,7-diazaspiro[4.4]nonan-1-one series expressed measurable D4 receptor activity at 10 µM, confirming that the spirocyclic constraint is a functional determinant of target engagement [3].

2,7-Diazaspiro[4.4]nonan-1-one Quantitative Differentiation Evidence


Sigma Receptor Dual Affinity vs. Classical Ligands

Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold achieve a dual S1R/S2R binding profile that is not recapitulated by classical sigma ligands. Compound AD258 (9d), a 2,7-diazaspiro[4.4]nonane derivative, exhibited KiS1R = 3.5 ± 0.7 nM and KiS2R = 2.6 ± 0.6 nM, yielding a KiS2R/KiS1R selectivity ratio of 0.7—indicating near-equipotent dual binding [1]. In the same assay system, haloperidol displayed KiS1R = 2.6 ± 0.4 nM but KiS2R = 77 ± 18 nM (selectivity ratio ~30), while (+)-pentazocine showed KiS1R = 4.3 ± 0.5 nM and KiS2R = 1465 ± 224 nM (selectivity ratio ~341) [1]. The 2,7-diazaspiro scaffold therefore uniquely enables balanced dual-receptor engagement, whereas classical ligands exhibit pronounced S1R selectivity spanning two orders of magnitude [1].

Sigma receptor Analgesia Neuropharmacology

γ-Lactam Physicochemical Differentiation vs. Non-Ketone Analog

The γ-lactam carbonyl at position 1 produces a substantial shift in key physicochemical parameters relative to the non-ketone 2,7-diazaspiro[4.4]nonane scaffold. The 1-one derivative exhibits XLogP = -0.8 versus LogP = 0.617 for the parent diamine, a difference of approximately -1.4 log units indicating significantly increased hydrophilicity [1]. Topological polar surface area (TPSA) increases from 24.06 Ų to 41.1 Ų (Δ +17 Ų), and the hydrogen bond donor count rises from 1 to 2 [1]. These changes are pharmacologically consequential: the D2/D4 agonist design study by Hanessian and coworkers explicitly states that the γ-lactam was incorporated 'to modulate the pKa and LogP values of these molecules, thereby minimizing hERG channel inhibition issues' [2], a design principle that distinguishes the 1-one scaffold from the non-ketone analog for CNS programs where cardiovascular safety margins are critical.

Physicochemical properties CNS drug design hERG liability

Spirocyclic vs. Fused γ-Lactam D4 Receptor Differentiation

A direct comparison of two ring-constrained piperazine surrogates revealed that only the spirocyclic 2,7-diazaspiro[4.4]nonan-1-one core produced measurable dopamine receptor activity. The fused azabicyclic γ-lactam series (tetrahydro-1H-pyrrolo[3,4-c]pyrrol-4-one core) was inactive against both D2 and D4 receptors, showing ≤10% inhibition at 0.1 µM [1]. In contrast, the azaspirobicyclic γ-lactam series incorporating the 2,7-diazaspiro[4.4]nonan-1-one core exhibited marginal but detectable D4 receptor activity at 10 µM, alongside favorable ADME properties [1]. The authors concluded that the spirocyclic architecture is a functional determinant of receptor engagement, not merely a topological variant: the altered spatial relationship between the two nitrogen atoms in the spirocyclic system permits binding interactions that the fused bicyclic geometry cannot support [1].

Dopamine receptors Antipsychotic Conformational constraint

ERK1/2 Kinase Inhibition Consistency Across Derivatives

Multiple 2,7-diazaspiro[4.4]nonan-1-one derivatives disclosed in US10493060 (Recurium Ip Holdings) and US10525036 demonstrate consistent ERK1 and ERK2 inhibition with IC50 values of 50 nM in a mobility shift assay format [1][2]. Examples include Example 28 (BDBM421865), Example 32 (BDBM421869), Example 33 (BDBM421870), Example 40 (BDBM421875), Example 54 (BDBM421889), and Example 58 (BDBM421893), all bearing the (S)-2,7-diazaspiro[4.4]nonan-1-one core with diverse indazole and dihydropyridine substituents, yet all converging on an IC50 of 50 nM against activated ERK1 and ERK2 [1]. The consistency of potency across structurally diverse periphery modifications indicates that the spirocyclic core, rather than peripheral substituents, is the primary driver of kinase binding, supporting its classification as a privileged scaffold for ERK1/2 inhibitor programs [1]. Note: the uniform 50 nM value across all examples may represent a reporting threshold; consult the full patent specification for exact dose-response data.

ERK inhibition MAPK pathway Cancer

DOCK5 Inhibition with Bone Formation Sparing vs. Standard Therapy

The 2,7-diazaspiro[4.4]nonane scaffold enables a mechanism of osteoclast inhibition that is mechanistically distinct from current standard-of-care anti-resorptive drugs. Compound E197 (4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide), a 2,7-diazaspiro[4.4]nonane derivative, inhibits the guanine nucleotide exchange activity of DOCK5, disrupts podosome belt organization in osteoclasts, and impairs osteoclastic bone resorption [1]. Critically, in the ovariectomized (OVX) mouse model of postmenopausal osteoporosis, E197 prevented pathological bone loss without affecting osteoclast or osteoblast numbers and without impairing osteoblastic bone formation [1]. This contrasts with bisphosphonates and denosumab, which suppress bone resorption by targeting osteoclast differentiation or viability and consequently reduce coupled bone formation, contributing to adverse effects including osteonecrosis of the jaw and atypical femoral fractures [1]. The 2,7-diazaspiro[4.4]nonane core is therefore the enabling structural element for this bone formation-sparing pharmacology.

Osteoporosis DOCK5 Bone resorption

2,7-Diazaspiro[4.4]nonan-1-one Application Scenarios


ERK1/2 Inhibitor Lead Optimization

The consistent IC50 of 50 nM against ERK1 and ERK2 demonstrated by six structurally diverse 2,7-diazaspiro[4.4]nonan-1-one derivatives in US10493060 and US10525036 establishes this scaffold as a validated starting point for ERK inhibitor programs [1]. The (S)-enantiomer of the scaffold is specifically required for the patent-exemplified potency; procurement of the enantiopure (5S)-2,7-diazaspiro[4.4]nonan-1-one is therefore recommended for programs aiming to recapitulate or improve upon the disclosed structure-activity relationships. The scaffold's zero rotatable bonds and γ-lactam-mediated pKa modulation further support its suitability for optimizing kinase selectivity and pharmacokinetic properties in oncology applications.

Dual Sigma-1/Sigma-2 Ligand for Non-Opioid Analgesia

The 2,7-diazaspiro[4.4]nonane scaffold, of which 2,7-diazaspiro[4.4]nonan-1-one is a carbonyl-modified variant, uniquely enables balanced dual S1R/S2R affinity with tunable selectivity ratios spanning 0.2–15.8 through systematic N-substitution [1]. The lead compound AD258 (KiS1R = 3.5 nM, KiS2R = 2.6 nM) achieved maximum antiallodynic effect at very low doses (0.6–1.25 mg/kg) in a capsaicin-induced allodynia model without inducing motor impairment, a profile not achievable with S1R-selective classical ligands such as haloperidol or (+)-pentazocine [1]. Researchers pursuing non-opioid pain therapeutics should procure the 2,7-diazaspiro[4.4]nonane core scaffold (or its 1-one variant for altered physicochemical properties) to access this unique dual-receptor pharmacology.

DOCK5-Targeted Anti-Osteoporotic with Bone Sparing

The 2,7-diazaspiro[4.4]nonane scaffold is the core structural element of E197, the only reported DOCK5 inhibitor that prevents pathological bone loss in OVX mice without affecting osteoclast or osteoblast numbers and without impairing bone formation [1]. This bone formation-sparing mechanism directly addresses the clinical liability of current anti-resorptive drugs (bisphosphonates, denosumab), which suppress coupled bone formation and are associated with osteonecrosis of the jaw and atypical fractures [1]. Industrial osteoporosis programs seeking first-in-class therapeutics should prioritize procurement of 2,7-diazaspiro[4.4]nonane-based building blocks, including 2,7-diazaspiro[4.4]nonan-1-one as a synthetic intermediate for further N-arylsulfonamide diversification.

CNS Piperazine Bioisostere with Reduced hERG Risk

The 2,7-diazaspiro[4.4]nonan-1-one scaffold functions as a ring-constrained piperazine bioisostere with two critical advantages for CNS drug discovery: (i) the spirocyclic architecture prevents metabolic bioactivation to quaternary pyridinium-type salts that underlie the extrapyramidal side effects of piperidine/phenylpiperazine antipsychotics such as haloperidol and risperidone [1]; (ii) the γ-lactam carbonyl reduces LogP by approximately 1.4 log units and increases TPSA by 17 Ų relative to the non-ketone analog, design features explicitly intended to minimize hERG channel inhibition [1][2]. Programs developing D4 receptor modulators or other CNS agents where cardiovascular safety and metabolic stability are critical should select the 1-one scaffold over the non-ketone 2,7-diazaspiro[4.4]nonane.

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